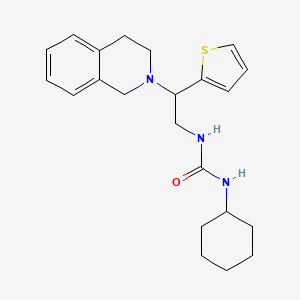

1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea

Description

This urea derivative features a cyclohexyl group, a dihydroisoquinoline moiety, and a thiophen-2-yl substituent. Urea-based compounds are widely studied for their biological activities, including enzyme inhibition and receptor modulation . The dihydroisoquinoline component may confer affinity for neurotransmitter receptors, while the thiophene ring could enhance lipophilicity and metabolic stability . Structural determination of such compounds often relies on X-ray crystallography (e.g., SHELX programs ) and computational tools like Mercury CSD for packing analysis .

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3OS/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAFQJGXTCERFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One possible route could involve:

Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.

Introduction of the thiophene ring: This might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

Formation of the urea linkage: This can be done by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors and the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.

Substitution: The urea linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic applications due to its structural features.

Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes in the body, modulating their activity. The molecular targets could include proteins or nucleic acids, and the pathways involved could be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroisoquinoline-Containing Analogues

- Compound 9l (5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one hydrochloride) Structural Similarity: Shares the dihydroisoquinoline core but replaces the urea group with a γ-butyrolactone ring. Activity: Acts as a sigma-2 receptor ligand, with moderate binding affinity (IC₅₀ ~200 nM) . Synthesis: Prepared via nucleophilic substitution (36.4% yield), highlighting challenges in dihydroisoquinoline functionalization .

- Q08 ((2S)-2-(2-{[7-Chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-3-(3,5-dimethylphenyl)-2-oxo-1,2-dihydroquinolin-4-yl]oxy}ethyl)piperidinium trifluoroacetate) Structural Similarity: Contains a dihydroisoquinoline-carbony l group linked to a quinoline scaffold. Activity: Functions as a pharmacoperone, rescuing misfolded GPCRs in vitro .

Thiophene-Containing Urea Derivatives

- 1-(3-Cyano-4,5,6,7-Tetrahydrobenzo[b]thiophene-2-yl)-2-Hydrazono-3-Benzoyl Urea (7a) Structural Similarity: Integrates a thiophene ring and urea group but lacks the dihydroisoquinoline moiety. Activity: Exhibits antimicrobial properties (MIC ~12.5 µg/mL against S. aureus) . Synthesis: Achieved via hydrazone formation, demonstrating versatility in urea-thiophene conjugation .

- N-(4-(2-(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-Methoxy-9-Oxo-9,10-Dihydroacridine-4-Carboxamide (GF120918) Structural Similarity: Combines dihydroisoquinoline with a carboxamide group. Activity: Potent P-glycoprotein inhibitor (IC₅₀ = 50 nM), enhancing drug bioavailability .

Key Research Findings and Functional Insights

- Receptor Affinity: The dihydroisoquinoline moiety in the target compound may mimic endogenous ligands for adrenergic or opioid receptors, as seen in related analogues .

- Metabolic Stability : Thiophene rings, as in the target compound, often reduce oxidative metabolism compared to furan or pyrrole derivatives (e.g., compound 10 in ).

- Synthetic Challenges : Steric hindrance from the cyclohexyl group may complicate coupling reactions, necessitating optimized conditions (e.g., BF₃-Et₂O catalysis as in ).

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| Target Compound | ~430 g/mol | 3.2 | <0.1 (aqueous) | — |

| 9l | 368 g/mol | 2.8 | 1.5 (DMSO) | |

| GF120918 | 658 g/mol | 4.1 | <0.01 (PBS) |

Biological Activity

1-Cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that belongs to the class of ureas and incorporates a dihydroisoquinoline moiety along with a thiophene ring. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.5 g/mol. The presence of the cyclohexyl group, dihydroisoquinoline, and thiophene contributes to its diverse chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O2 |

| Molecular Weight | 367.5 g/mol |

| CAS Number | 898416-54-1 |

Biological Activity Overview

Research indicates that compounds containing isoquinoline and thiophene structures exhibit various biological activities, including:

- Antinociceptive Effects : Some studies suggest that related compounds can act as N-type calcium channel blockers, providing analgesic effects.

- Antineuropathic Pain Action : The compound may have applications in treating neuropathic pain by modulating calcium channels.

- Potential Anticancer Activity : Isoquinoline derivatives have been explored for their ability to inhibit cancer cell proliferation.

The biological activity of this compound likely involves interaction with specific receptors or enzymes. The compound may function as either an agonist or antagonist depending on the target:

- Receptor Binding : The thiophene ring may enhance binding affinity to certain receptors due to its electron-rich nature.

- Calcium Channel Modulation : The dihydroisoquinoline structure is associated with modulation of calcium channels, which could explain its antinociceptive properties.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of similar compounds, highlighting the potential of urea derivatives in therapeutic applications:

- Study on Antinociceptive Properties : A study demonstrated that certain dihydroisoquinoline derivatives exhibited significant analgesic effects in animal models by blocking N-type calcium channels .

- Anticancer Activity Investigation : Research has shown that isoquinoline compounds can inhibit the growth of various cancer cell lines through apoptosis induction .

- Neuropathic Pain Models : In a controlled study, the administration of related compounds resulted in a marked reduction in neuropathic pain symptoms, suggesting a pathway for therapeutic development .

Q & A

Q. What synthetic strategies are recommended for preparing 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea?

The synthesis typically involves a multi-step approach:

- Isoquinoline Reduction : Start with a substituted isoquinoline precursor, reduce it to introduce the 3,4-dihydroisoquinoline moiety (e.g., using LiAlH₄ or catalytic hydrogenation) .

- Thiophene Coupling : Employ Pd-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to attach the thiophene group to the ethyl backbone .

- Urea Formation : React the intermediate with cyclohexyl isocyanate under anhydrous conditions (e.g., in DMF or THF with a base like triethylamine) to form the urea linkage . Yield optimization requires precise temperature control (60–80°C) and inert atmospheres .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the dihydroisoquinoline and thiophene groups .

- LC/MS : Validate molecular weight and purity (>95%) .

- X-ray Crystallography : Use SHELX software for resolving crystal structures, particularly to confirm stereochemistry of the ethyl linker and urea conformation .

Q. What are the common chemical reactions observed in this compound?

Reactivity is influenced by:

- Urea Group : Susceptible to hydrolysis under acidic/basic conditions; stability tests in pH 2–12 buffers are recommended .

- Thiophene Ring : Oxidation with H₂O₂ or mCPBA forms sulfoxides/sulfones, useful for derivatization .

- Dihydroisoquinoline : Participates in alkylation or acylation reactions at the secondary amine site .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with high-resolution MS to resolve ambiguities in regiochemistry .

- Crystallographic Refinement : Use SHELXL for X-ray data to resolve stereochemical conflicts (e.g., R-factor < 0.05) .

- Dynamic NMR : Probe temperature-dependent conformational changes in the ethyl linker or urea group .

Q. What experimental design considerations are critical for evaluating biological activity?

- Target Selection : Prioritize kinases or GPCRs due to structural similarity to known urea-based inhibitors .

- In Vitro Assays : Use fluorescence polarization for binding affinity studies (IC₅₀) or enzymatic assays (e.g., kinase inhibition) .

- Structure-Activity Relationship (SAR) : Systematically modify the thiophene substituents or cyclohexyl group to assess impact on potency .

Q. How can reaction yields be optimized for the Pd-catalyzed coupling step?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with ligand optimization (e.g., XPhos for sterically hindered substrates) .

- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reactivity and side-product formation .

- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C; higher temperatures may improve coupling efficiency but risk decomposition .

Q. What strategies address low solubility in pharmacological assays?

- Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin-based formulations .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the urea or cyclohexyl moiety .

- Salt Formation : Screen hydrochloride or trifluoroacetate salts to enhance aqueous solubility .

Data Analysis and Methodological Challenges

Q. How to analyze regioselectivity in substitution reactions on the thiophene ring?

- DFT Calculations : Model electron density maps to predict electrophilic attack sites (e.g., C-2 vs. C-5 on thiophene) .

- Isotopic Labeling : Use ²H or ¹³C-labeled reactants to track substitution patterns via NMR .

Q. What computational tools are recommended for docking studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.